molecular formula C14H14N2O2 B094723 3-Amino-4-methoxybenzanilide CAS No. 120-35-4

3-Amino-4-methoxybenzanilide

Cat. No.: B094723
CAS No.: 120-35-4
M. Wt: 242.27 g/mol
InChI Key: LHMQDVIHBXWNII-UHFFFAOYSA-N
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Description

Cadrofloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is effective against both aerobic and anaerobic Gram-positive and Gram-negative bacteria. Cadrofloxacin is used primarily in the treatment of various bacterial infections, including those affecting the respiratory tract, urinary tract, skin, and soft tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadrofloxacin involves multiple steps, starting from the preparation of the quinolone core structure. The key steps include:

Industrial Production Methods

Industrial production of cadrofloxacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of cadrofloxacin, which may have different pharmacological properties .

Scientific Research Applications

Cadrofloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Employed in the development of new antibacterial agents and formulations

Mechanism of Action

Cadrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, cadrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of DNA synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cadrofloxacin

Cadrofloxacin is unique due to its balanced activity against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating a wide range of infections. Additionally, its pharmacokinetic properties allow for effective oral administration and good tissue penetration .

Properties

IUPAC Name

3-amino-4-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMQDVIHBXWNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051607
Record name 3-Amino-4-methoxybenzanilide
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzamide, 3-amino-4-methoxy-N-phenyl-
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CAS No.

120-35-4
Record name 3-Amino-4-methoxy-N-phenylbenzamide
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Record name 3-Amino-4-methoxybenzanilide
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Record name 3-Amino-4-methoxybenzanilide
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Record name Benzamide, 3-amino-4-methoxy-N-phenyl-
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Record name 3-Amino-4-methoxybenzanilide
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Record name 3-amino-4-methoxybenzanilide
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Record name 3-AMINO-4-METHOXYBENZANILIDE
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Synthesis routes and methods

Procedure details

Using 3-amino-4-methoxybenzoic acid and aniline as materials, compound 2621 is synthesized following a similar method as in Example 28. Yield: 37%.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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